1,4-Dimethyl-3-acetylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-3-acetylpiperidine is a derivative of piperidine, a six-membered heterocyclic amine. Piperidine and its derivatives are significant in the field of organic chemistry due to their presence in various natural alkaloids and pharmaceuticals . The compound this compound is characterized by the presence of two methyl groups at positions 1 and 4, and an acetyl group at position 3 on the piperidine ring.
Preparation Methods
The synthesis of 1,4-Dimethyl-3-acetylpiperidine can be achieved through various synthetic routes. One common method involves the alkylation of piperidine derivatives. The reaction typically requires the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of methylating agents like methyl iodide . The acetylation at position 3 can be achieved using acetyl chloride in the presence of a base such as pyridine . Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1,4-Dimethyl-3-acetylpiperidine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include various substituted piperidines, alcohols, and amines .
Scientific Research Applications
1,4-Dimethyl-3-acetylpiperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-3-acetylpiperidine involves its interaction with various molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . It can also interact with receptors in the central nervous system, modulating neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
1,4-Dimethyl-3-acetylpiperidine can be compared with other piperidine derivatives such as:
Piperidine: The parent compound, which lacks the methyl and acetyl substitutions.
1-Methylpiperidine: A derivative with a single methyl group at position 1.
3-Acetylpiperidine: A derivative with an acetyl group at position 3 but no methyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
91324-26-4 |
---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(1,4-dimethylpiperidin-3-yl)ethanone |
InChI |
InChI=1S/C9H17NO/c1-7-4-5-10(3)6-9(7)8(2)11/h7,9H,4-6H2,1-3H3 |
InChI Key |
VVMMLCMUJRCARK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.